
Z-Thr-OMe
Overview
Description
Z-Thr-OMe, also known as N-Carbobenzyloxy-L-threonine methyl ester, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins. The compound has the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol .
Mechanism of Action
Target of Action
Z-Thr-OMe, also known as N-Carbobenzyloxy-L-threonine methyl ester, is a derivative of the amino acid threonine The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As an amino acid derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis and energy metabolism .
Result of Action
As an amino acid derivative, it may have potential ergogenic effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Thr-OMe can be synthesized through several methods, including both liquid-phase and solid-phase peptide synthesis. One common method involves the protection of the threonine amino group with a carbobenzyloxy (Cbz) group, followed by esterification of the carboxyl group with methanol. The reaction typically requires the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
Z-Thr-OMe undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbobenzyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the carbobenzyloxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone derivative, while reduction can produce an alcohol derivative .
Scientific Research Applications
Z-Thr-OMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Utilized in the synthesis of therapeutic peptides and as a precursor in the production of peptide vaccines.
Comparison with Similar Compounds
Similar Compounds
- N-Carbobenzyloxy-L-serine methyl ester (Z-Ser-OMe)
- N-Carbobenzyloxy-L-alanine methyl ester (Z-Ala-OMe)
- N-Carbobenzyloxy-L-tyrosine methyl ester (Z-Tyr-OMe)
Uniqueness
Z-Thr-OMe is unique due to the presence of the hydroxyl group in the threonine moiety, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis, offering more options for the design and synthesis of complex peptides compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWAOJFQFYYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972679 | |
Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-63-2 | |
Record name | NSC287509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N-[(benzyloxy)(hydroxy)methylidene]threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What structural insights about Z-Thr-OMe and its glycosylated derivatives can be obtained from NMR studies?
A1: ¹H NMR studies on this compound, Z-Thr-Ala-OMe, Z-Ala-Thr-OMe, and their glycosylated counterparts, particularly those incorporating 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-galactopyranose (AcGalNAc), suggest a potential intramolecular hydrogen bond. This bond forms between the NαH of the threonine residue and the N-acetyl carbonyl group of the attached carbohydrate moiety []. This interaction appears to be influenced by the neighboring amino acids on the C-terminal side of threonine, suggesting a dependence on the peptide sequence.
Q2: How does the conformation of glycosylated this compound contribute to our understanding of glycoprotein structure?
A2: The intramolecular hydrogen bond observed in glycosylated this compound implies a specific conformational preference. The carbohydrate moiety orients itself roughly perpendicular to the peptide backbone to facilitate this interaction []. This preferred orientation minimizes steric clashes, which is particularly relevant in biological systems like human erythrocyte glycophorin, where clustered O-glycosidically linked threonine (or serine) residues are common. This conformational constraint might also play a role in the function of antifreeze glycoproteins.
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